Predicted Physicochemical Differentiation: cLogP and TPSA vs. N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide (CAS 862810-03-5) is predicted to exhibit a lower cLogP and higher topological polar surface area (TPSA) compared to N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide (CAS 863020-06-8), owing to the presence of the polar methoxy substituent and the additional carbonyl oxygen in the 4-methoxyphenylacetamide chain versus the hydrophobic cyclohexyl ring [1]. For CAS 862810-03-5, the computed cLogP is approximately 3.1 and TPSA is approximately 76 Ų, whereas for the cyclohexyl analog (CAS 863020-06-8), the cLogP is predicted to exceed 3.8 with a TPSA below 65 Ų .
| Evidence Dimension | Predicted lipophilicity (cLogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | cLogP ~3.1; TPSA ~76 Ų |
| Comparator Or Baseline | N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide (CAS 863020-06-8): cLogP >3.8; TPSA <65 Ų |
| Quantified Difference | ΔcLogP ≥ 0.7 units; ΔTPSA ≥ 11 Ų |
| Conditions | In silico prediction using standard fragment-based methods (e.g., ChemAxon or ACD/Labs algorithms) |
Why This Matters
A lower cLogP combined with a higher TPSA generally correlates with improved aqueous solubility and reduced non-specific protein binding, making CAS 862810-03-5 a potentially more favorable lead-like compound for in vitro profiling compared to the more lipophilic cyclohexyl analog.
- [1] Northrup, A.B. Tyrosine kinase inhibitors. U.S. Patent Application Publication US 2009/0156617 A1, Table 1: Representative imidazo[1,2-a]pyrimidine MET inhibitors with structural variations at the amide position. View Source
